molecular formula C13H15NO5 B4047908 4-(4-CARBOXY-3-METHYLBUTANAMIDO)BENZOIC ACID

4-(4-CARBOXY-3-METHYLBUTANAMIDO)BENZOIC ACID

Cat. No.: B4047908
M. Wt: 265.26 g/mol
InChI Key: DLMYBHMPXXUFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-CARBOXY-3-METHYLBUTANAMIDO)BENZOIC ACID is an organic compound with a complex structure that includes both carboxylic acid and amide functional groups

Scientific Research Applications

4-(4-CARBOXY-3-METHYLBUTANAMIDO)BENZOIC ACID has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CARBOXY-3-METHYLBUTANAMIDO)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the amidation of 4-aminobenzoic acid with 4-carboxy-3-methylbutanoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-CARBOXY-3-METHYLBUTANAMIDO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-CARBOXY-3-METHYLBUTANAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The carboxylic acid and amide groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of carboxylic acid and amide functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[(4-carboxy-3-methylbutanoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-8(7-12(16)17)6-11(15)14-10-4-2-9(3-5-10)13(18)19/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYBHMPXXUFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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